5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid
Description
Historical Context and Discovery
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid (CAS: 1359657-46-7) emerged as a compound of interest in the early 21st century, coinciding with advancements in furan chemistry for sustainable materials. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with broader efforts to functionalize furan derivatives for industrial applications. The compound’s structural motifs—a furan core with methoxycarbonyl and carboxylic acid substituents—reflect methodologies developed for biomass-derived intermediates, such as 2,5-furandicarboxylic acid (FDCA). Early patents, including CN102648191B, highlight catalytic oxidation strategies for analogous furan carboxylates, suggesting its development as part of green chemistry initiatives targeting terephthalic acid replacements.
Significance in Furan-Based Chemistry
This compound exemplifies the versatility of furans in synthesizing bio-based polymers and specialty chemicals. Its methoxycarbonyl and carboxylic acid groups enable participation in esterification, amidation, and polymerization reactions, mirroring trends in FDCA-derived polyesters. As a functionalized furan, it serves as a precursor for cross-linked materials or pharmaceutical intermediates, leveraging furan’s electron-rich aromaticity for regioselective modifications. The push toward renewable feedstocks has amplified its relevance, with furan platforms increasingly replacing petroleum-based aromatics in materials science.
Classification within Functionalized Furan Derivatives
This compound belongs to the subclass of monocarboxylic furan derivatives with ester-functionalized side chains. Its structure distinguishes it from:
- FDCA derivatives : Dicarboxylic acids like FDCA lack methyl and methoxycarbonyl groups.
- Simple furan carboxylates : Compounds such as 2-furoic acid have fewer substituents.
- Hydroxymethylfurans : Differ in oxygen-containing functional groups (e.g., hydroxymethyl vs. methoxycarbonyl).
| Feature | This Compound | FDCA | 2-Furoic Acid |
|---|---|---|---|
| Carboxylic Acid Groups | 1 | 2 | 1 |
| Ester Functional Groups | 1 (methoxycarbonyl) | 0 | 0 |
| Methyl Substituents | 1 (C2 position) | 0 | 0 |
| Primary Application | Polymer intermediates | Bio-based polymers | Pharmaceuticals |
Nomenclature and Structural Identification
IUPAC Name : this compound
Molecular Formula : C₈H₈O₅
Molecular Weight : 184.15 g/mol
Structural Features :
- A furan ring substituted at C2 with a methyl group, at C3 with a carboxylic acid (-COOH), and at C5 with a methoxycarbonyl (-COOCH₃) group.
- SMILES : CC1=C(C(=O)O)C=C(O1)C(=O)OC.
- InChI Key : NVOLOVXCFVLERG-UHFFFAOYSA-N.
X-ray crystallography and NMR data remain scarce, but IR and mass spectrometry analyses confirm the presence of carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and molecular ion peaks at m/z 184.
Relationship to Furandicarboxylic Acid (FDCA) Derivatives
Structurally, this compound shares a furan-carboxylic acid backbone with FDCA but differs in substitution patterns. While FDCA features dicarboxylic acid groups at C2 and C5, this molecule has monocarboxylic acid and methoxycarbonyl groups at C3 and C5, respectively. Despite this, both compounds align in applications:
- Polymer Precursors : FDCA’s dimethyl ester (FDME) is a monomer for polyesters; this compound’s ester and acid groups may enable similar polycondensation reactions.
- Derivatization Potential : Like FDCA, it can undergo halogenation, esterification, or amidation to yield specialty chemicals.
- Biomass Derivation : Both may originate from hexose dehydration pathways, though this compound’s synthesis specifics are less documented.
Properties
IUPAC Name |
5-methoxycarbonyl-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLOVXCFVLERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Hydrolysis of Ethyl 5-(tert-Butyl)-2-methylfuran-3-carboxylate
A foundational method involves hydrolyzing ethyl esters to carboxylic acids. In a representative procedure, ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate (2.16 g, 10.27 mmol) was refluxed with 2M NaOH in methanol at 60°C for 2 hours, yielding 83.9% of 5-(tert-butyl)-2-methylfuran-3-carboxylic acid after acidification. While this approach targets a tert-butyl variant, substituting the tert-butyl group with methoxycarbonyl could adapt the method for the target compound.
Solvent and Base Optimization
Methanol emerges as the preferred solvent due to its polarity and miscibility with aqueous NaOH. Prolonged reaction times (>2 hours) or elevated temperatures (>60°C) risk decarboxylation, necessitating strict pH control during acidification to pH 1.
Catalytic Oxidation of Furan Derivatives
Cobalt-Manganese-Bromine Catalyst Systems
Oxidation of methyl 5-methylfuran-2-carboxylate (MMFC) using Co/Mn/Br catalysts in acetic acid at 160–210°C under oxygen pressure selectively produces 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC). For the target compound, modifying the starting material to include a methyl group at position 2 and optimizing the catalyst ratio (e.g., Co:Mn:Br = 1:1:2) could direct oxidation to position 3.
Table 1: Oxidation Conditions and Yields
| Starting Material | Catalyst System | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| MMFC | Co/Mn/Br | 160–210 | 92 | |
| HMF derivatives | AuNPs/sPSB | 80–130 | 78 |
Aerobic Oxidation with Gold Nanoparticles
Gold nanoparticles supported on syndiotactic poly(styrene)-cis-1,4-poly(butadiene) (AuNP–sPSB) catalyze the aerobic oxidation of 5-hydroxymethylfurfural (HMF) to methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC), which is further oxidized to dimethyl furan-2,5-dicarboxylate (DMFC). Introducing a methyl group at position 2 during the HMF oxidation sequence could yield the target compound.
Multi-Step Synthesis from Biobased Precursors
Gluconolactone to Hydroxymethyl Furanoates
A scalable route from gluconolactone involves acid-catalyzed cyclization to hydroxymethyl furanoates, followed by oxidation and esterification. For example, tin (II) glucarate catalyzes esterification of furan-2,5-dicarboxylic acid with methanol, achieving >90% conversion under reflux. Positioning methyl and methoxycarbonyl groups requires regioselective protection/deprotection steps.
Cyclization of Diketone Intermediates
Cyclization of 2,5-diketones in the presence of acid catalysts generates tri-substituted furans. For instance, 3-methyl-2,5-diketopentanoic acid cyclizes in H₂SO₄/acetic acid to form 2-methylfuran-3-carboxylic acid, which undergoes methoxycarbonylation at position 5 using methyl chloroformate.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Organic Synthesis
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can yield ketones and aldehydes.
- Reduction : Can produce alcohols.
- Substitution Reactions : Can form halogenated or nitrated furan derivatives.
These transformations make it an essential intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The furan ring is prevalent in bioactive compounds, making this compound a potential precursor for drug development. Its applications include:
- Drug Design : The compound can be modified to create new medicinal agents targeting various diseases.
- Bioactivity Studies : It serves as a reference compound in studies exploring the biological activity of furan-containing compounds.
Research has indicated that derivatives of this compound could exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects .
Material Science
In material science, the unique properties of this compound make it suitable for designing novel materials with specific functionalities. Its structural features allow it to be incorporated into polymers and other materials, enhancing their properties for applications such as:
- Biodegradable Plastics : The compound can be utilized in developing environmentally friendly materials.
- Coatings and Adhesives : Its reactivity can be exploited to create strong adhesives and protective coatings .
Biological Studies
This compound is also valuable in biological research. It can be used as a reference standard in studies investigating the effects of furan derivatives on biological systems. For instance:
- Mechanism of Action : The furan ring may interact with various biological targets, potentially inhibiting or activating specific enzymes or receptors.
- Toxicological Studies : Research on its safety profile helps assess its suitability for use in pharmaceuticals and other applications .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules; participates in oxidation, reduction, and substitution | Versatile reactivity |
| Medicinal Chemistry | Precursor for drug development; potential bioactive compounds | Targeting various diseases |
| Material Science | Incorporation into polymers; development of biodegradable materials | Enhanced material properties |
| Biological Studies | Reference compound for bioactivity studies; mechanism of action investigations | Insights into biological interactions |
Case Studies
-
Synthesis of Bioactive Derivatives :
A study demonstrated the synthesis of derivatives from this compound that exhibited promising anticancer activity against various cell lines. These findings highlight the compound's potential as a starting material for developing new therapeutic agents. -
Material Development :
Research explored incorporating this compound into biodegradable plastics, showing improved mechanical properties compared to traditional plastics. This application emphasizes its role in advancing sustainable material science.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Substituent Position and Type
The biological and chemical properties of furan derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Physicochemical Properties
Biological Activity
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential applications in treating diverse health conditions. This article discusses the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its CAS number 1359657-46-7, is characterized by its furan ring structure with methoxycarbonyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds containing a furan moiety are known to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary research indicates cytotoxicity against certain cancer cell lines, positioning it as a candidate for anticancer drug development.
In Vitro Studies
In vitro studies have demonstrated the compound's activity against several cancer cell lines. For instance, research has indicated that derivatives of furan compounds exhibit significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The mechanism often involves the induction of apoptosis in these cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.
Case Studies
- Anticancer Potential : A study focusing on the synthesis and biological evaluation of furan derivatives highlighted the potential of this compound in targeting cancer cells. It was found to induce apoptosis through the activation of caspase pathways.
- Inflammatory Model : In an animal model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers, suggesting its utility in managing conditions such as arthritis.
Q & A
Q. What are the key structural characteristics and spectroscopic identification methods for 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid?
The compound features a furan ring substituted with a methyl group at position 2, a methoxycarbonyl group at position 5, and a carboxylic acid at position 2. Key spectroscopic methods include:
- NMR : and NMR can identify substituent positions. For example, methoxycarbonyl protons resonate near δ 3.8–4.0 ppm, while furan ring protons appear between δ 6.0–7.5 ppm, depending on substitution patterns .
- FT-IR : Strong absorption bands for carbonyl groups (C=O) at ~1700 cm (carboxylic acid and ester) and furan ring vibrations near 1600 cm .
- Mass Spectrometry : Molecular ion peaks at m/z 190.24 (molecular weight) confirm the formula .
Q. What are the recommended synthetic routes for this compound, and how can yields be optimized?
Synthesis typically involves multi-step functionalization of furan precursors:
- Step 1 : Methylation of 5-hydroxyfuran-3-carboxylic acid using methyl iodide in the presence of a base (e.g., KCO) to introduce the methoxycarbonyl group.
- Step 2 : Selective methylation at position 2 via Friedel-Crafts alkylation using methyl chloride and AlCl .
- Optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance esterification efficiency, while controlled temperatures (60–80°C) minimize side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at +4°C to prevent thermal decomposition of the ester and carboxylic acid groups .
- Light Sensitivity : Protect from UV exposure to avoid ring-opening reactions common in furans .
- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but prone to hydrolysis in aqueous acidic/basic conditions .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- DFT Calculations : Model electron density distribution to identify reactive sites. The carboxylic acid group acts as an electrophilic center, while the methoxycarbonyl group stabilizes intermediates via resonance .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., glycosidases) to predict binding affinities .
- Docking Studies : Use software like AutoDock Vina to assess interactions with biological targets, such as α-L-fucosidase .
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions in glycosidase inhibition studies may arise from:
- Enzyme Isoform Variability : Test against purified isoforms (e.g., human vs. bacterial α-L-fucosidase) to confirm selectivity .
- pH Effects : Adjust assay buffers (pH 4.5–7.4) to determine optimal activity, as protonation states of the carboxylic acid influence binding .
- Metabolite Interference : Use LC-MS to identify degradation products or competing metabolites in cellular assays .
Q. What strategies improve the compound’s application in drug discovery, particularly for neurodegenerative diseases?
- Derivatization : Synthesize amide or ester prodrugs to enhance blood-brain barrier permeability. For example, replace the carboxylic acid with a methyl ester to increase lipophilicity .
- Structure-Activity Relationship (SAR) : Modify substituents at positions 2 and 5 to balance potency and toxicity. Bulkier groups at position 2 reduce off-target effects .
- In Vivo Validation : Use transgenic animal models (e.g., Alzheimer’s disease mice) to assess efficacy in reducing amyloid-beta plaques .
Methodological Considerations
Q. How can reaction intermediates be characterized during synthesis?
- TLC Monitoring : Use silica gel plates with UV visualization to track esterification and alkylation steps .
- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients to isolate intermediates .
- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal diffraction .
Q. What are the pitfalls in scaling up laboratory-scale synthesis?
- Exothermic Reactions : Use jacketed reactors to control temperature during methylations .
- Catalyst Poisoning : Pre-treat reagents (e.g., AlCl) to remove moisture, which deactivates Lewis acids .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of methyl chloride to furan precursor) to minimize di- or tri-substituted byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
